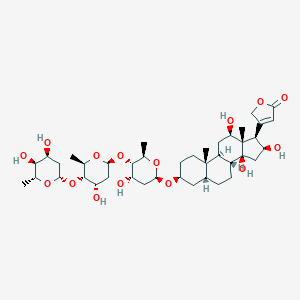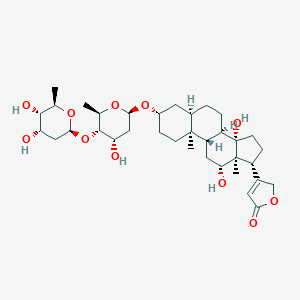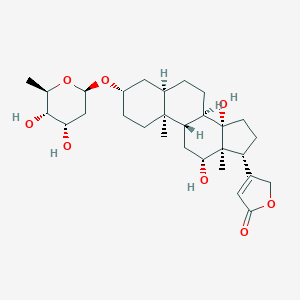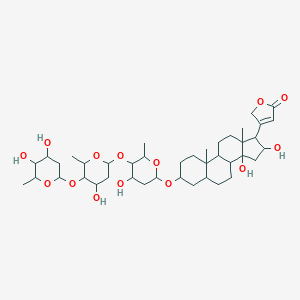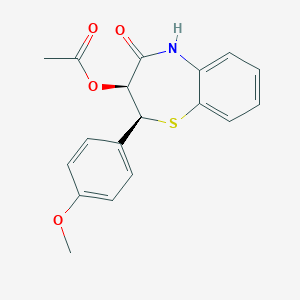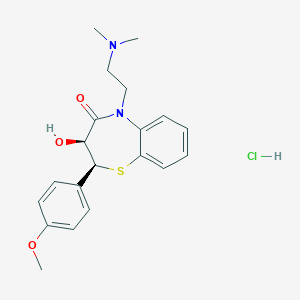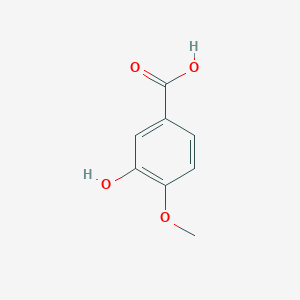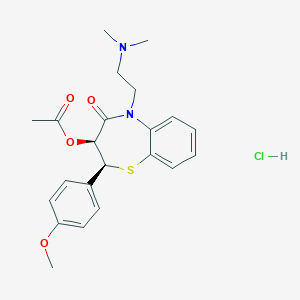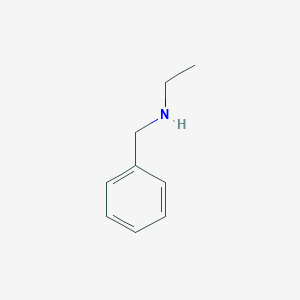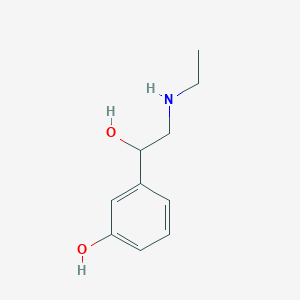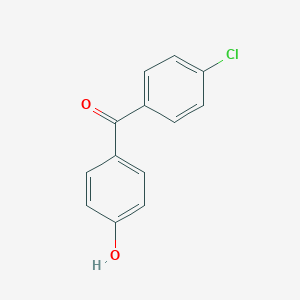![molecular formula C16H15ClO2 B194601 (4-Clorofenil)[4-(1-metiletoxi)fenil]metanona CAS No. 154356-96-4](/img/structure/B194601.png)
(4-Clorofenil)[4-(1-metiletoxi)fenil]metanona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studying the effects of fenofibrate and its impurities on biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of fenofibrate and its related compounds.
Industry: Quality control and assurance in the production of fenofibrate and related pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(1-methylethoxy)phenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in the regulation of lipid metabolism. By activating PPARs, this compound helps in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone, 4-chloro-: Similar structure but lacks the 4-(1-methylethoxy)phenyl group.
Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the 4-(1-methylethoxy)phenyl group.
Uniqueness
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is unique due to the presence of both the 4-chlorophenyl and 4-(1-methylethoxy)phenyl groups, which contribute to its specific chemical and pharmacological properties .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLTXCVJWGIWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452726 | |
| Record name | (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154356-96-4 | |
| Record name | (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


